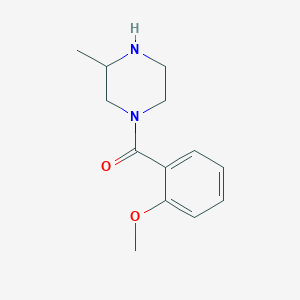

1-(2-Methoxybenzoyl)-3-methylpiperazine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

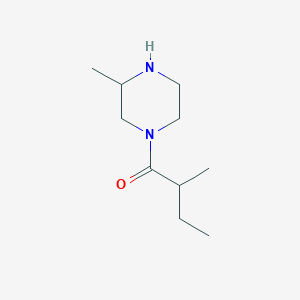

“1-(2-Methoxybenzoyl)-3-methylpiperazine” is a chemical compound with the empirical formula C12H16N2O2 and a molecular weight of 220.27 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .

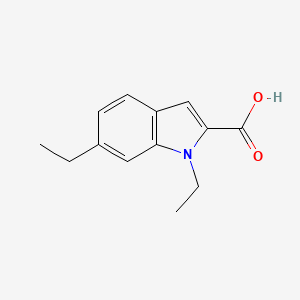

Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the SMILES stringO=C(N1CCNCC1)C2=CC=CC=C2OC . This notation provides a way to represent the structure using ASCII characters. It indicates that the molecule consists of a piperazine ring (N1CCNCC1) attached to a methoxybenzoyl group (O=C(C2=CC=CC=C2OC)).

Safety and Hazards

Mécanisme D'action

Target of Action

The primary target of 1-(2-Methoxybenzoyl)-3-methylpiperazine is Bruton’s tyrosine kinase (BTK) . BTK is an important component of antigen-dependent B-cell receptor signaling that regulates B-cell development and maturation . It is also implicated in major processes of B-cell malignancies, including chronic lymphocytic leukemia and small lymphocytic lymphoma (CLL/SLL), mantle cell lymphoma (MCL), Waldenström macroglobulinemia (WM) and other non-Hodgkin lymphomas .

Mode of Action

This compound, also known as Pirtobrutinib, is a highly selective, non-covalent, reversible BTK inhibitor . It binds to BTK at non-Cys481 amino acids , which is different from the prototypical BTK inhibitor ibrutinib that binds at the C481 residue . This unique binding mechanism helps to overcome resistance due to mutations at the covalent C481 binding site, a common issue with other BTK inhibitors .

Biochemical Pathways

The inhibition of BTK by this compound affects the B-cell receptor signaling pathway . This leads to decreased B-cell proliferation and survival, thereby inhibiting the growth of B-cell malignancies .

Result of Action

The inhibition of BTK by this compound leads to decreased B-cell proliferation and survival . This results in the reduction of B-cell malignancies, including CLL/SLL, MCL, WM, and other non-Hodgkin lymphomas . In clinical trials, Pirtobrutinib showed promising efficacy in adult patients with MCL who had previously been treated with a BTK inhibitor .

Propriétés

IUPAC Name |

(2-methoxyphenyl)-(3-methylpiperazin-1-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O2/c1-10-9-15(8-7-14-10)13(16)11-5-3-4-6-12(11)17-2/h3-6,10,14H,7-9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSZCACCCYSPTJI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCN1)C(=O)C2=CC=CC=C2OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,5-Dibromo-1-[(3,5-difluorophenyl)methyl]-1H-1,2,4-triazole](/img/structure/B6362080.png)

![1-[(3,5-Difluorophenyl)methyl]-1H-pyrazol-4-amine](/img/structure/B6362093.png)

![3,5-Dibromo-1-[(2-bromophenyl)methyl]-1H-1,2,4-triazole](/img/structure/B6362102.png)

![(Prop-2-en-1-yl)({[4-(trifluoromethyl)phenyl]methyl})amine hydrochloride](/img/structure/B6362119.png)

![4-Bromo-2-{[(propan-2-yl)amino]methyl}phenol hydrochloride](/img/structure/B6362120.png)

![3,5-Dibromo-1-{[2-(trifluoromethyl)phenyl]methyl}-1H-1,2,4-triazole](/img/structure/B6362128.png)

![1-[4-(3-Chlorophenoxy)butyl]-3-nitro-1H-pyrazole](/img/structure/B6362129.png)